1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide
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Description
1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide is a useful research compound. Its molecular formula is C9H18IN3O3 and its molecular weight is 343.165. The purity is usually 95%.
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Scientific Research Applications
Antimalarial Activity
Guanidine derivatives have been explored for their potential in antimalarial treatments. A study focused on the synthesis of weak base 1,2,4-dispiro trioxolanes, which included guanidine compounds, demonstrating their potent antimalarial properties and biopharmaceutical attributes. This research suggests the relevance of guanidine structures in developing antimalarial agents (Tang et al., 2007).
Polymer Synthesis
Guanidine compounds play a significant role in polymer science, particularly in the polymerization processes. Basic organocatalysts, including guanidine types, have been utilized to polymerize β-butyrolactone, leading to poly(3-hydroxybutyrate)s with controlled molecular features. This demonstrates the utility of guanidine in creating polymers with specific properties (Jaffredo et al., 2012).
Catalysis and Synthesis
Guanidines are highlighted for their versatility as organosuperbases in catalyzing organic reactions, serving as ligands in coordination chemistry, and their significance in medicinal chemistry. The development of efficient syntheses for guanidine entities underscores their broad applicability and importance across various chemical syntheses (Alonso-Moreno et al., 2014).
Coordination Chemistry
The unique Y-shaped CN3 unit of guanidines, including guanidinates, facilitates a wide range of coordination modes and donor properties. This flexibility makes guanidine compounds compatible with a diverse array of metal ions, showcasing their potential in designing complex metal-ligand assemblies with specific electronic structures and bonding characteristics (Bailey & Pace, 2001).
Drug Resistance Studies
Guanidine compounds have been used to study mechanisms of drug resistance, particularly in viral pathogens. Research on guanidine hydrochloride's inhibitory action on poliovirus multiplication in cell cultures provides insights into viral chemoresistance, highlighting the relevance of guanidine in virology and therapeutic research (Crowther & Melnick, 1961).
Properties
IUPAC Name |
2-(1,4,8-trioxaspiro[4.5]decan-3-ylmethyl)guanidine;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3.HI/c10-8(11)12-5-7-6-14-9(15-7)1-3-13-4-2-9;/h7H,1-6H2,(H4,10,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVLURAIBYMMAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12OCC(O2)CN=C(N)N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18IN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.